molecular formula C11H6BrNO2S B1379908 Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester CAS No. 753455-45-7

Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester

Cat. No. B1379908
CAS RN: 753455-45-7
M. Wt: 296.14 g/mol
InChI Key: OMXBLPRXQZAGMJ-UHFFFAOYSA-N
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Description

“Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Thiophene-based analogs, like this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” is characterized by a five-membered ring made up of one sulfur as a heteroatom with the formula C11H7BrNO2S .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The molecular weight of “Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” is 297.15 . It is recommended to be stored at a temperature between 28°C .

Mechanism of Action

While the specific mechanism of action for “Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . As such, the future directions of “Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” and similar compounds will likely continue to be a topic of interest in the field of medicinal chemistry.

properties

IUPAC Name

methyl 4-bromo-6-cyano-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO2S/c1-15-11(14)10-4-7-8(12)2-6(5-13)3-9(7)16-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXBLPRXQZAGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester

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